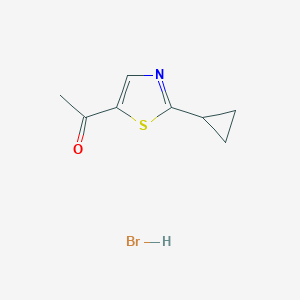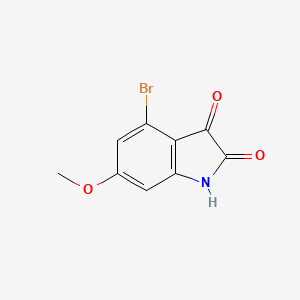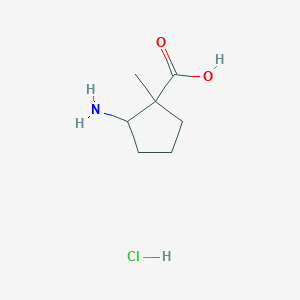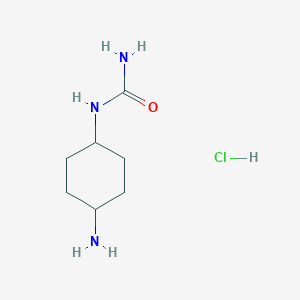
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
Übersicht
Beschreibung
“1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide” is a chemical compound with the CAS Number: 1427380-94-6 . It has a molecular weight of 248.14 and its IUPAC name is 1-(2-cyclopropylthiazol-5-yl)ethan-1-one hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A significant area of research involves the synthesis of thiazole derivatives, highlighting efficient methods for creating compounds with potential therapeutic applications. For instance, Sekhar et al. (2020) developed a one-pot method for synthesizing thiazolo[3,2-a]pyrimidine hydrobromide derivatives, showcasing a novel, simple, and inexpensive procedure with good yield. This method also extends to the synthesis of specific thiazolyl ethan-1-one hydrobromide derivatives, underscoring its significance in creating compounds with excellent anticancer activity against various cell lines (Sekhar et al., 2020).
Tomilov et al. (2013) explored the iminocyclopropane-pyrroline rearrangement of cyclopropylthiazoles to produce fused heterocycles, further indicating the potential of cyclopropyl and thiazole moieties in creating structurally diverse and complex compounds (Tomilov et al., 2013).
Potential Biological Activities
Research extends into evaluating the biological activities of these compounds. The cytotoxic evaluations of synthesized thiazolo[3,2-a]pyrimidine derivatives against various human cancer cell lines provide insights into their potential as anticancer agents. Some compounds exhibited outstanding cytotoxic effects, indicating their promise in cancer therapy (Sekhar et al., 2020).
Molecular Docking Studies
Molecular docking studies have become crucial in understanding the interaction between synthesized compounds and biological targets. For instance, the aforementioned study by Sekhar et al. also includes molecular docking results, suggesting that certain thiazolyl ethan-1-one hydrobromide derivatives have higher cytotoxic activity compared to standard treatments like doxorubicin. This emphasizes the role of computational methods in pre-screening and enhancing the drug discovery process (Sekhar et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXQWWIUIVBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2CC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)

![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)
![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)
